![molecular formula C8H6N2 B055664 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI) CAS No. 122847-12-5](/img/structure/B55664.png)
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azabicyclo compounds and has a unique molecular structure that makes it an interesting subject of study.
Wirkmechanismus
The mechanism of action of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) is not yet fully understood. However, studies have shown that this compound has a unique mode of action that involves the modulation of various molecular targets, including enzymes, receptors, and ion channels. This modulation leads to the inhibition of various cellular processes, including cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) have been extensively studied. This compound has been shown to have various effects on the body, including the modulation of neurotransmitter activity, the inhibition of enzyme activity, and the regulation of ion channel activity. These effects have been linked to the potential therapeutic applications of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) in lab experiments is its unique molecular structure, which makes it an interesting subject of study. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are various future directions for the study of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)). One of the most significant directions is the further study of its potential as a therapeutic agent for various diseases. Additionally, the study of the mechanism of action of this compound is an important area of research that requires further investigation. Finally, the development of new synthesis methods for this compound could lead to the discovery of new stereoisomers with unique properties.
In conclusion, 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) is a unique and interesting compound that has various potential applications in scientific research. Its potential as a therapeutic agent and its unique mode of action make it an important subject of study for the scientific community. Further research in this area could lead to significant advancements in the field of medicinal chemistry and the development of new therapeutic agents.
Synthesemethoden
The synthesis of 3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-aminopentacyclo[5.1.0.02,4.03,5.06,8]octane with a suitable nitrile reagent. This reaction is carried out under specific conditions to yield the desired stereoisomer.
Wissenschaftliche Forschungsanwendungen
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile, stereoisomer (3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)) has various potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
122847-12-5 |
|---|---|
Produktname |
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI) |
Molekularformel |
C8H6N2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile |
InChI |
InChI=1S/C8H6N2/c9-1-8-2-3(8)5-7-6(4(2)8)10(5)7/h2-7H |
InChI-Schlüssel |
QKZBHVFMQQAYRV-UHFFFAOYSA-N |
SMILES |
C(#N)C12C3C1C4C5N4C5C23 |
Kanonische SMILES |
C(#N)C12C3C1C4C5N4C5C23 |
Synonyme |
3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




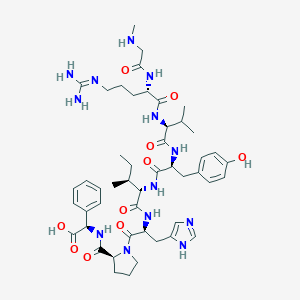

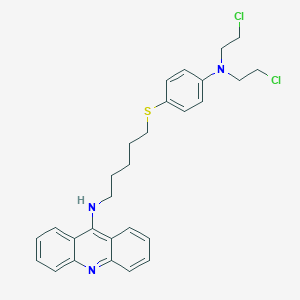
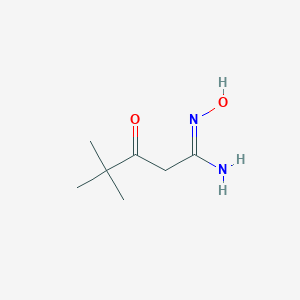
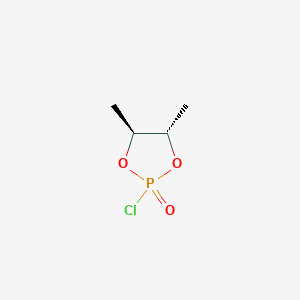
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
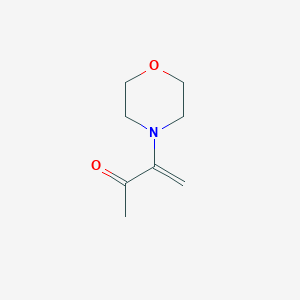
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

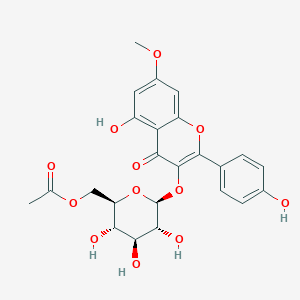
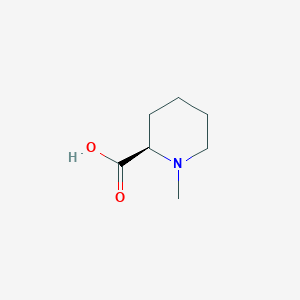
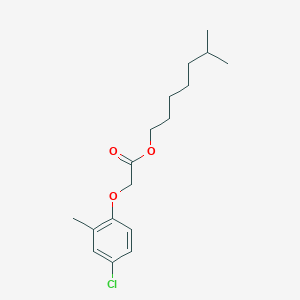
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)